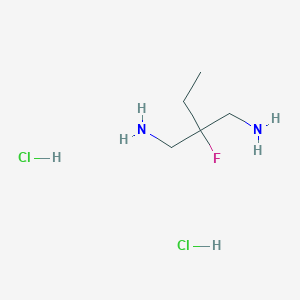

2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

2-ethyl-2-fluoropropane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13FN2.2ClH/c1-2-5(6,3-7)4-8;;/h2-4,7-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLUDMKLLJBAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)(CN)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis generally involves:

- Introduction of fluorine at the 2-position of a butan-1-amine precursor.

- Installation or preservation of the aminomethyl group.

- Conversion to the dihydrochloride salt for isolation and purification.

Key Preparation Steps

The preparation methods can be divided into the following stages:

| Step | Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Fluorination | Selective fluorination at the 2-position of a butanamine derivative | Electrophilic fluorinating agents or nucleophilic fluorination (e.g., using fluorinated alkyl precursors) | Control of regio- and stereochemistry is critical |

| 2. Aminomethylation | Introduction of aminomethyl group via reductive amination or substitution | Formaldehyde + ammonia or amine sources under reductive conditions | Protecting groups may be used to prevent side reactions |

| 3. Salt Formation | Formation of dihydrochloride salt | Treatment with hydrochloric acid in suitable solvent (e.g., ethanol, ether) | Enhances compound stability and crystallinity |

Detailed Preparation Methods from Literature and Patents

Hydrogenation and Coupling Route (Based on Patent EP2621894B1)

- An intermediate carbamate compound is synthesized by coupling a fluorinated amide precursor with a suitable reagent in the presence of a base.

- The intermediate undergoes catalytic hydrogenation (e.g., using palladium on carbon or Raney nickel) under atmospheric pressure with a hydrogen balloon.

- The hydrogenolysis step converts the carbamate intermediate into the target diamine.

- Final treatment with hydrochloric acid affords the dihydrochloride salt.

| Parameter | Typical Value |

|---|---|

| Catalyst | Pd/C or Raney Nickel |

| Pressure | Atmospheric (H2 balloon) |

| Temperature | Room temperature to mild heating (25–50°C) |

| Solvent | Ethanol or methanol |

| Acid for salt formation | HCl (aqueous or ethanolic) |

This method is efficient for introducing fluorine-containing groups and obtaining the diamine salt with good purity.

Fluorobutan-2-amine Hydrochloride as a Precursor (Based on PubChem Data)

- 1-Fluorobutan-2-amine hydrochloride is a related compound and can serve as a starting material or intermediate.

- Preparation involves fluorination of butan-2-amine followed by hydrochloride salt formation.

- Aminomethylation can then be performed on this intermediate to yield the target diamine.

Physical and Chemical Properties Table:

| Property | Value |

|---|---|

| Molecular Formula | C4H11ClFN (for fluorobutan-2-amine hydrochloride) |

| CAS Number | 1803604-47-8 |

| EC Number | 853-057-6 |

| GHS Hazards | Harmful if swallowed, skin and eye irritant |

These data provide insight into handling and processing conditions for intermediates.

Alternative Synthetic Routes (Based on US Patent US20060047124A1)

- The patent describes processes for preparing fluorinated aminopyridine derivatives but includes methods relevant to fluorinated amine synthesis.

- Hydrazine monohydrate and Raney nickel catalysts are used for reductive amination and hydrogenation steps.

- Organic solvents such as methanol, ethanol, or tert-butanol are used as reaction media.

- The process involves careful control of reaction parameters to avoid over-reduction or side reactions.

Reaction Parameters Summary:

| Parameter | Details |

|---|---|

| Reducing Agent | Hydrogen gas or hydrazine hydrate |

| Catalyst | Raney nickel or Pd/C |

| Solvents | Methanol, ethanol, tert-butanol |

| Temperature | Ambient to moderate heating (25–80°C) |

| Reaction Time | Several hours depending on scale |

This route emphasizes the importance of catalyst choice and solvent environment in achieving high yields.

Comparative Analysis of Preparation Methods

| Feature | Hydrogenation & Coupling (EP2621894B1) | Fluorobutan-2-amine Intermediate (PubChem) | Hydrazine Reduction (US20060047124A1) |

|---|---|---|---|

| Starting Material | Fluorinated amide precursors | Fluorobutan-2-amine hydrochloride | Fluorinated pyridine derivatives or amines |

| Key Reaction | Catalytic hydrogenation | Fluorination + aminomethylation | Reductive amination with hydrazine |

| Catalyst | Pd/C, Raney Ni | Not specified | Raney Ni, Pd/C |

| Solvent | Alcohols (ethanol, methanol) | Various | Alcohols (methanol, tert-butanol) |

| Salt Formation | Acid treatment (HCl) | Acid treatment (HCl) | Acid treatment (HCl) |

| Advantages | High selectivity, mild conditions | Readily available intermediates | Versatile, applicable to various fluorinated amines |

| Challenges | Requires careful control of hydrogenation | Control of fluorination regioselectivity | Catalyst sensitivity, side reactions |

Summary of Research Findings and Notes

- The preparation of 2-(aminomethyl)-2-fluorobutan-1-amine dihydrochloride relies heavily on selective fluorination and efficient introduction of amine groups.

- Catalytic hydrogenation under atmospheric pressure is a preferred method for reducing intermediates to the target diamine.

- Formation of the dihydrochloride salt is typically achieved by treatment with hydrochloric acid, improving compound stability.

- Choice of catalyst (Pd/C vs. Raney nickel) and solvent significantly influences yield and purity.

- Literature and patent data underscore the importance of reaction parameter optimization to minimize side products and maximize stereochemical control.

- Safety considerations include handling of hydrogen gas, fluorinated intermediates, and corrosive acids.

This detailed analysis consolidates preparation methods of 2-(aminomethyl)-2-fluorobutan-1-amine dihydrochloride from diverse, authoritative sources, providing a professional and comprehensive resource for researchers and practitioners in synthetic chemistry.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially with halides or other leaving groups.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

Reduction reactions often employ hydrogen gas or metal hydrides like lithium aluminum hydride.

Substitution reactions typically require strong nucleophiles and suitable solvents.

Major Products Formed:

Oxidation: Amides, Nitriles

Reduction: Amines, Alcohols

Substitution: Various substituted amines or alcohols

Scientific Research Applications

2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical assays to study enzyme activities or protein interactions.

Medicine: It may be utilized in the development of new drugs or as a precursor for active pharmaceutical ingredients.

Industry: The compound finds use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

Research Implications

- Drug Design : The target compound’s aliphatic fluorination offers a balance between metabolic stability and flexibility, contrasting with rigid cyclopropane or aromatic systems .

- Biological Activity : Fluorine placement influences interactions with enzymes or receptors; for example, trifluoromethyl groups in aromatic systems () may enhance binding affinity to hydrophobic targets compared to aliphatic fluorination .

Biological Activity

2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C5H13Cl2FN

- Molecular Weight : 172.07 g/mol

- CAS Number : Not specified in the sources.

The biological activity of 2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom may enhance its binding affinity, altering enzyme kinetics and potentially leading to inhibition or activation of specific pathways.

Biological Activity and Therapeutic Applications

Research indicates that 2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride exhibits several biological activities:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit diamine oxidase (DAO), an enzyme involved in the metabolism of polyamines, which are crucial for cell growth and differentiation. Inhibition of DAO can lead to reduced cellular proliferation, making it a candidate for anti-cancer therapies .

- Neuroprotective Effects : Some studies suggest that compounds similar to 2-(Aminomethyl)-2-fluorobutan-1-amine may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

- Anti-Cancer Activity : A study investigated the effects of diamine oxidase inhibitors, including derivatives of 2-(Aminomethyl)-2-fluorobutan-1-amine, on tumor cell lines. The results indicated a significant decrease in cell viability, suggesting potential use in cancer treatment .

- Neuroprotection : In a preclinical model, the administration of compounds related to 2-(Aminomethyl)-2-fluorobutan-1-amine demonstrated reduced neuronal apoptosis in response to oxidative stress, indicating possible applications in treating conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For fluorinated analogs, fluorination using agents like DAST (diethylaminosulfur trifluoride) is critical. Post-synthesis, purity optimization involves recrystallization in ethanol/water mixtures (1:3 v/v) and column chromatography (silica gel, eluent: dichloromethane/methanol 9:1). Characterization via and NMR ensures structural fidelity, while HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms purity >98% .

Q. How should researchers characterize this compound’s physicochemical properties?

- Methodological Answer :

- Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, methanol) using UV-Vis spectroscopy (λ = 260 nm).

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.

- Stereochemistry : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to resolve enantiomers, as fluorination may induce stereochemical complexity .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, N95 masks, fume hood) to avoid inhalation or dermal contact. Quench spills with 10% sodium bicarbonate.

- Storage : Store at −20°C in amber vials under argon to prevent hydrolysis of the fluorinated amine group. Stability data indicates <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Validation : Replicate studies using standardized cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known fluorinated amines).

- Data Triangulation : Cross-validate results across orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).

- Structural Analysis : Perform X-ray crystallography or molecular docking to confirm target interactions, as fluorination may alter binding kinetics .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINAP-based palladium catalysts for Suzuki couplings (reported ee >90%).

- Kinetic Resolution : Employ lipases (e.g., CAL-B) in dynamic kinetic resolution of intermediates.

- In-line Monitoring : Use FTIR or Raman spectroscopy to track ee during synthesis, adjusting reaction parameters in real-time .

Q. How does fluorination impact the compound’s pharmacokinetic (PK) profile in preclinical models?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-HRMS. Fluorination typically reduces CYP450-mediated oxidation.

- Permeability : Use Caco-2 cell monolayers to assess P-gp efflux ratios. Fluorinated amines often show enhanced BBB penetration.

- In Vivo PK : Administer IV/PO doses in rodents; collect plasma samples at 0–24h. Model data using non-compartmental analysis (WinNonlin) .

Key Considerations for Experimental Design

- Contradiction Mitigation : Always include positive/negative controls and validate assays with orthogonal methods.

- Fluorination Effects : Account for fluorine’s electronegativity in molecular modeling (e.g., DFT calculations for bond polarization).

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly for fluorinated compounds with unknown long-term toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.